Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H16N2O7S and its molecular weight is 380.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Studies
Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate is a compound that has garnered attention in scientific research for its potential applications in various fields, such as organic chemistry and pharmacology. Although direct studies on this specific compound are limited, research on related compounds provides valuable insights into the potential applications and importance of such chemicals in scientific research.
Synthesis of Related Compounds : A study by Hosokami et al. (1992) focused on the synthesis of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their effectiveness in preventing stress-induced gastric ulceration in rats. This research highlights the methodological advancements in synthesizing complex organic compounds with potential therapeutic applications (Hosokami et al., 1992).
Chemical Properties and Complex Formation : Chekanova et al. (2014) investigated the acid-base properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates. Their study also explored the complexes of Cu(II), Co(II), and Ni(II) with one of the ligands, providing a foundation for understanding the chemical behavior and potential applications of similar compounds (Chekanova et al., 2014).
Novel Syntheses Approaches : Research by Coustard (2001) on the synthesis of six- to nine-membered ring oximinoorthodithiolactones through cyclization of nitroketene S,S-acetals in trifluoromethanesulfonic acid, presents innovative synthetic routes that could be applicable to the synthesis and functionalization of this compound derivatives. This research signifies the importance of developing new synthetic strategies for complex organic molecules (Coustard, 2001).
Application in Molecular Electronic Devices : A study by Chen et al. (1999) on a molecule containing a nitroamine redox center highlights the application of nitro-substituted compounds in molecular electronic devices. Although not directly related to this compound, it underscores the potential utility of nitro-substituted thiophenes in developing electronic components (Chen et al., 1999).
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate is the tubulin protein . Tubulin is a crucial protein in cells that forms microtubules, which are necessary for maintaining cellular structure, intracellular transportation, and mitotic spindle formation for cell division .
Mode of Action
This compound: interacts with its target, tubulin, by inhibiting its polymerization . This inhibition disrupts the formation of microtubules, which are essential for cell division and other cellular functions .
Biochemical Pathways
The inhibition of tubulin polymerization by This compound affects the microtubule dynamics, a crucial component of the cell’s cytoskeleton . This disruption can lead to cell cycle arrest, particularly at the G2/M phase, and induce apoptosis, a form of programmed cell death .
Result of Action
The result of the action of This compound at the molecular and cellular level is the induction of apoptosis, or programmed cell death . This is achieved through the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent cell death .
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-nitrothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O7S/c1-4-25-16(20)10-8-13(18(21)22)26-15(10)17-14(19)9-5-6-11(23-2)12(7-9)24-3/h5-8H,4H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLZGOYLKVOJSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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